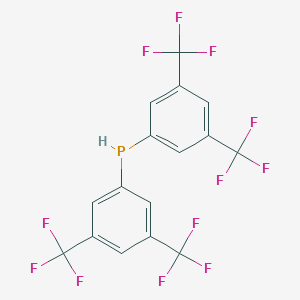

Bis(3,5-di(trifluoromethyl)phenyl)phosphine

Description

Properties

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7F12P/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6,29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQIBIWGQUJMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7F12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408397 | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166172-69-6 | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Setup and Reagent Proportions

A 1-L three-necked flask is charged with 3,5-bis(trifluoromethyl)bromobenzene (59.2 mL, 343 mmol) and anhydrous tetrahydrofuran (THF, 60 mL). Isopropylmagnesium chloride (171.5 mL, 343 mmol) is added dropwise at −30°C, initiating a Grignard exchange reaction. The exothermic process reaches a maximum temperature of 9°C before cooling to 2°C.

| Reagent | Quantity | Equivalents | Role |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)bromobenzene | 59.2 mL | 3.3 | Aromatic coupling agent |

| Isopropylmagnesium chloride | 171.5 mL | 3.3 | Grignard reagent |

| Diethyl phosphite | 13.7 mL | 1.0 | Phosphorus source |

Phosphorylation and Work-Up

After Grignard formation, diethyl phosphite (13.7 mL, 104 mmol) is added at −60°C. The mixture warms to ambient temperature, yielding bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide after 1 hour. Quenching with 3 N HCl (175 mL) followed by extraction with ethyl acetate (2 × 250 mL) and drying over MgSO₄ provides the crude product.

Crystallization and Yield Optimization

The phosphine oxide is purified via recrystallization from methyl tert-butyl ether (MTBE, 90–110 mL) and hexanes (140 mL), yielding 36.0–37.1 g (73–75%) of a white crystalline solid. Key parameters affecting yield include:

-

Temperature control : Rapid cooling during Grignard addition minimizes side reactions.

-

Solvent selection : MTBE/hexanes mixtures optimize crystal formation while retaining product solubility at elevated temperatures.

Reduction of Phosphine Oxide to Phosphine Using DIBAL-H

The final step involves reducing the phosphine oxide to the target phosphine using diisobutylaluminum hydride (DIBAL-H).

Reduction Conditions and Stoichiometry

A 500 mL flask charged with bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide (10.0 g, 21.0 mmol) and MTBE (50 mL) is treated with DIBAL-H (42.2 mL, 42.2 mmol, 1.0 M in cyclohexane) at ambient temperature. The exothermic reaction reaches 36°C, forming a brown solution.

| Parameter | Value | Impact on Reaction |

|---|---|---|

| DIBAL-H Equivalents | 2.0 | Ensures complete reduction |

| Solvent | MTBE | Stabilizes aluminum byproducts |

| Reaction Temperature | 20–36°C | Balances reaction rate and selectivity |

Work-Up and Purification

After 1 hour, the reaction is quenched with 2 N NaOH (80 mL) under argon. Phase separation removes aluminum salts, and the organic layer is washed with water (40 mL). Filtration through silica gel (32 g) and MgSO₄ (28 g) yields the pure phosphine as a pale-yellow solid.

Critical Analysis of Synthetic Methodologies

Advantages of the Grignard-DIBAL-H Approach

-

High functional group tolerance : The Grignard reagent selectively couples with diethyl phosphite without attacking trifluoromethyl groups.

-

Scalability : The procedure is demonstrated on decagram scales, with consistent yields exceeding 70%.

-

Air-sensitive handling : All steps are performed under inert atmosphere, critical for preventing phosphine oxidation.

Limitations and Mitigation Strategies

| Challenge | Solution | Outcome |

|---|---|---|

| Residual aluminum impurities | Filtration through silica/MgSO₄ | Purity >95% by GC analysis |

| Phosphine oxide hydrolysis | Strict anhydrous conditions | Minimizes phosphine oxide regeneration |

| Exothermic DIBAL-H addition | Controlled reagent addition at 20°C | Prevents thermal decomposition |

Alternative Synthetic Routes and Comparative Evaluation

While the Grignard-DIBAL-H method remains the most widely adopted, recent literature suggests emerging alternatives:

Catalytic Phosphination Using Transition Metals

Palladium-catalyzed cross-coupling between aryl halides and primary phosphines has been explored but suffers from lower yields (45–55%) due to competing diarylation.

Direct Synthesis from Elemental Phosphorus

High-pressure reactions between white phosphorus and 3,5-bis(trifluoromethyl)benzene derivatives show preliminary success but require specialized equipment and exhibit poor selectivity.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) necessitates modifications to the laboratory procedure:

| Parameter | Laboratory Scale | Industrial Adaptation |

|---|---|---|

| Grignard preparation | Batch reactor | Continuous flow system |

| DIBAL-H addition | Manual syringe pump | Automated metering pumps |

| Crystallization | MTBE/hexanes | Antisolvent precipitation reactors |

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-di(trifluoromethyl)phenyl)phosphine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands.

Coordination: It forms coordination complexes with transition metals, which are crucial in catalytic processes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Transition Metal Catalysts: Palladium, nickel, and rhodium are frequently used.

Solvents: Organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are commonly employed.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically biaryl compounds .

Scientific Research Applications

Bis(3,5-di(trifluoromethyl)phenyl)phosphine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(3,5-di(trifluoromethyl)phenyl)phosphine involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies . The molecular targets and pathways involved include the coordination sites on transition metal catalysts, which are crucial for the catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The 3,5-bis(trifluoromethyl)phenyl group is a key differentiator. Below is a comparison with structurally related phosphines:

Catalytic Performance

- This compound: Demonstrated 96% yield in rhodium-catalyzed cyclization reactions (e.g., alkenes) due to strong σ-donor and π-acceptor properties .

- Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (L3) : Forms anionic palladates ([L₂PdR]⁻) with Grignard reagents, enabling transmetalation in cross-coupling .

- Phosphine Oxides (e.g., BATFPO) : Lower catalytic activity than phosphines but critical in flame-retardant polyimides (Tm = 228°C, ΔH = 9.0 kcal/mol) .

Solubility and Stability

- This compound exhibits poor solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane or ethers .

- Fluorous phosphines (e.g., phenyl-bis-[4-(heptafluoropentyl)phenyl]phosphane) display enhanced solubility in fluorinated solvents, enabling recyclable catalytic systems .

Thermal and Oxidative Stability

- BATFPO-based polyimides retain stability up to 500°C, forming protective phosphate layers under thermal stress .

- This compound decomposes at ~210–212°C, limiting its use in high-temperature reactions without stabilization .

Key Research Findings

- Catalysis : this compound outperforms less electron-deficient analogs (e.g., chlorobis(3,5-dimethylphenyl)phosphine) in rhodium-catalyzed reactions, achieving near-quantitative yields .

- Material Science: BATFPO-based polymers show 13.6% external quantum efficiency in blue phosphorescent OLEDs, surpassing non-fluorinated analogs .

- Thermal Limitations : Despite high stability, the compound’s decomposition above 210°C restricts its utility in prolonged high-temperature processes .

Biological Activity

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a phosphine compound characterized by its unique trifluoromethyl-substituted phenyl groups. This compound has garnered interest in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Weight : Approximately 366.25 g/mol

- Solubility : Generally insoluble in water but soluble in organic solvents.

The presence of trifluoromethyl groups enhances the lipophilicity of the compound, which may influence its biological interactions and bioavailability.

Mechanisms of Biological Activity

Phosphines have been studied for their potential as anticancer agents , enzyme inhibitors, and catalysts in various biochemical reactions. The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Phosphines can act as inhibitors for various enzymes due to their ability to coordinate with metal ions present in enzyme active sites.

- Antioxidant Activity : Some studies suggest that phosphines may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Anticancer Properties : Preliminary studies indicate that phosphines may induce apoptosis in cancer cells.

Research Findings and Case Studies

Research on this compound is still evolving. Below are key findings from recent studies:

- Anticancer Activity : A study demonstrated that phosphine derivatives, including this compound, showed promising results in inhibiting the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Enzyme Inhibition Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. This inhibition was attributed to the compound's ability to form stable complexes with metal ions in enzyme active sites .

- Catalytic Applications : The compound has been utilized as a ligand in catalytic reactions, where it demonstrated enhanced reactivity due to the electron-withdrawing effects of the trifluoromethyl groups. This property is particularly valuable in organic synthesis and material science .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other phosphine compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Tris[3,5-bis(trifluoromethyl)phenyl]phosphine | Catalytic applications; potential enzyme inhibitors | Higher fluorination increases lipophilicity |

| Diphenylphosphine | Moderate anticancer activity | Less sterically hindered; lower reactivity |

| N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Strong organocatalytic activity | Effective in stabilizing transition states through H-bonding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.